2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide
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Overview
Description
The compound 2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide is a derivative of coumarin, which is a class of organic compounds known for their diverse pharmacological activities. The structure of the compound suggests that it may have potential biological activities, possibly including antimicrobial or antioxidant properties, as indicated by the related research on coumarin derivatives .
Synthesis Analysis
The synthesis of related coumarin derivatives typically involves multi-step reactions starting from various phenolic or aniline precursors. For instance, the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide involved acetylation, esterification, and ester interchange steps using N-methylaniline, chloracetyl chloride, anhydrous sodium acetate, and methanol . Similarly, the synthesis of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide derivatives was achieved by reacting (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid ethyl ester with hydrazine hydrate, followed by further reactions to produce a variety of compounds . These methods could potentially be adapted to synthesize the compound by incorporating the appropriate trifluoromethoxy phenyl group at the final stage.
Molecular Structure Analysis
The molecular structure of coumarin derivatives is characterized by the presence of a lactone ring, which is essential for their biological activity. The specific substituents attached to this core structure can significantly influence the properties of the compound. In the case of the compound under analysis, the presence of a trifluoromethoxy group could affect its electron distribution and lipophilicity, potentially enhancing its ability to interact with biological targets .
Chemical Reactions Analysis
Coumarin derivatives can undergo various chemical reactions, including cyclocondensation, as seen in the synthesis of pyrazole and oxadiazole derivatives from (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide . The reactivity of the acetamide group in the compound of interest could also allow for further chemical modifications, potentially leading to the synthesis of novel derivatives with enhanced or altered biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of coumarin derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of a trifluoromethoxy group is likely to increase the compound's lipophilicity and could affect its solubility in organic solvents. The characterization of such compounds typically involves spectroscopic methods like IR, MS, and NMR, as well as elemental analysis to confirm the structure . These techniques would be essential in determining the precise properties of the compound .
Scientific Research Applications
Design and Synthesis Applications
Compounds based on the (7-hydroxy-2-oxo-2H-chromen-4-yl) structure have been synthesized and proposed for antibacterial screening. For example, a study on the design and synthesis of thiazolidin-4-ones based on (7-hydroxy-2-oxo-2H-chromen-4-yl) acetic acid revealed the potential for these compounds to be evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria (Čačić et al., 2009).
Antioxidant Activity
Several studies have focused on the antioxidant activity of coumarin derivatives. For instance, the synthesis and antioxidant activity of new coumarinyl-1,3-thiazolidine-4-ones were evaluated, showing that some of these compounds exhibited excellent antioxidant activity in comparison with ascorbic acid (Čačić et al., 2010). Another study on the antioxidant activity of new coumarin derivatives highlighted their potential as significant antioxidants (Kadhum et al., 2011).
Antibacterial and Antifungal Activities
The antibacterial and antifungal potential of compounds synthesized from chromen-4-yl structures has been investigated. A study on the synthesis and antimicrobial activity of thiazole substituted coumarins reported that these newly synthesized compounds were screened for their antibacterial and antifungal activities, showing promising results (Parameshwarappa et al., 2009).
Mechanism of Action
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .
Pharmacokinetics
Its bioavailability, half-life, metabolism, and excretion patterns remain unknown .
properties
IUPAC Name |
2-(7-methyl-2-oxochromen-4-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3NO4/c1-11-2-7-15-12(10-18(25)26-16(15)8-11)9-17(24)23-13-3-5-14(6-4-13)27-19(20,21)22/h2-8,10H,9H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMWOATXPJVDAHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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